

Core Molecular Identity and Physical Characteristics

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Compound of Interest

Compound Name: *Dimethyl 2-bromoisophthalate*

CAS No.: 39622-80-5

Cat. No.: B3025234

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Dimethyl 2-bromoisophthalate is an aromatic compound distinguished by a unique substitution pattern on the benzene ring: two methyl ester groups situated meta to each other (positions 1 and 3) and a bromine atom at the position between them (position 2). This specific arrangement, particularly the steric crowding around the bromine atom by the two bulky ester groups, is the primary determinant of its chemical behavior and synthetic potential.

The compound is a solid at ambient temperature and exhibits limited solubility in aqueous media, necessitating the use of organic solvents in most reaction schemes.^{[1][2]}

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source(s)
CAS Number	39622-80-5	[3]
Molecular Formula	C ₁₀ H ₉ BrO ₄	[3]
Molecular Weight	273.08 g/mol	[3]
Synonyms	2-Bromoisophthalic acid dimethyl ester	[3]
Physical Form	Solid	[1]
Density	1.5 ± 0.1 g/cm ³	[3]
Boiling Point	313.0 ± 22.0 °C at 760 mmHg	[3]
Flash Point	143.1 ± 22.3 °C	[3]

| Solubility | Very slightly soluble in water (0.52 g/L at 25°C) |[2] |

Caption: Chemical structure of **Dimethyl 2-bromoisophthalate**.

Spectroscopic Signature and Structural Elucidation

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a comprehensive public database of spectra for this specific isomer is limited, its structure allows for predictable spectral features.

Table 2: Expected Spectroscopic Data

Technique	Expected Features
^1H NMR	- Aromatic Region (δ 7.5-8.5 ppm): Three distinct signals for the aromatic protons, likely showing complex splitting patterns (doublets, triplets). - Methyl Region (δ 3.8-4.0 ppm): Two separate singlets (3H each) for the two methyl ester groups due to the asymmetric electronic environment created by the ortho-bromine atom.
^{13}C NMR	- Carbonyl Region (δ 164-168 ppm): Two distinct signals for the ester carbonyl carbons.- Aromatic Region (δ 120-140 ppm): Six signals for the aromatic carbons, with the carbon directly bonded to the bromine atom showing a characteristic shift (\sim 120-125 ppm).- Methyl Region (δ 52-55 ppm): Two distinct signals for the methyl carbons.
Infrared (IR)	- \sim 1730 cm^{-1} : Strong, sharp absorbance from the C=O stretching of the ester groups.- \sim 1250 cm^{-1} : Strong C-O stretching band.- \sim 3000-3100 cm^{-1} : Aromatic C-H stretching.- \sim 1450-1600 cm^{-1} : Aromatic C=C ring stretching.- \sim 550-750 cm^{-1} : C-Br stretching in the fingerprint region.

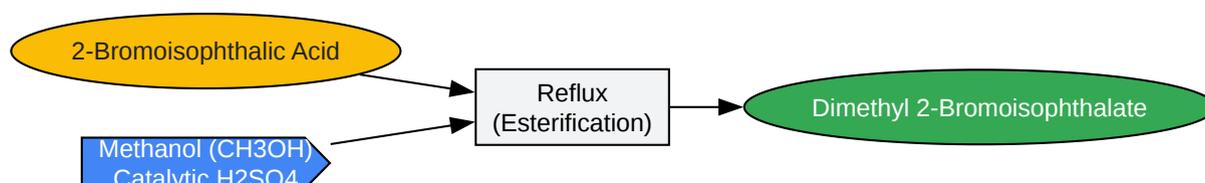
| Mass Spec. (MS) | - Molecular Ion (M^+): A characteristic pair of peaks, $[\text{M}]^+$ and $[\text{M}+2]^+$, of nearly equal intensity, confirming the presence of a single bromine atom. For $\text{C}_{10}\text{H}_9\text{BrO}_4$, this would be observed at m/z 272 and 274.- Key Fragments: Common fragmentation patterns would include the loss of a methoxy radical ($\cdot\text{OCH}_3$) to give $[\text{M}-31]^+$ or a carbomethoxy group ($\cdot\text{COOCH}_3$) to give $[\text{M}-59]^+$. |

Synthesis and Strategic Reactivity

The true value of **Dimethyl 2-bromoisophthalate** for a synthetic chemist lies in its reactivity, which is governed by the interplay between the aryl bromide and the diester functionalities.

Synthetic Pathway

Direct bromination of dimethyl isophthalate is challenging for producing the 2-bromo isomer with high selectivity. The two meta-directing ester groups favor bromination at the 5-position.^[4] A more reliable and controlled approach involves the esterification of the corresponding 2-bromoisophthalic acid. This two-step process ensures the bromine is placed at the desired position prior to the formation of the methyl esters.



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Caption: Synthetic workflow for **Dimethyl 2-bromoisophthalate**.

Protocol 1: Fischer Esterification of 2-Bromoisophthalic Acid

This protocol is adapted from a standard procedure for the esterification of a related bromo-aromatic acid and serves as a reliable method for synthesis.^[5]

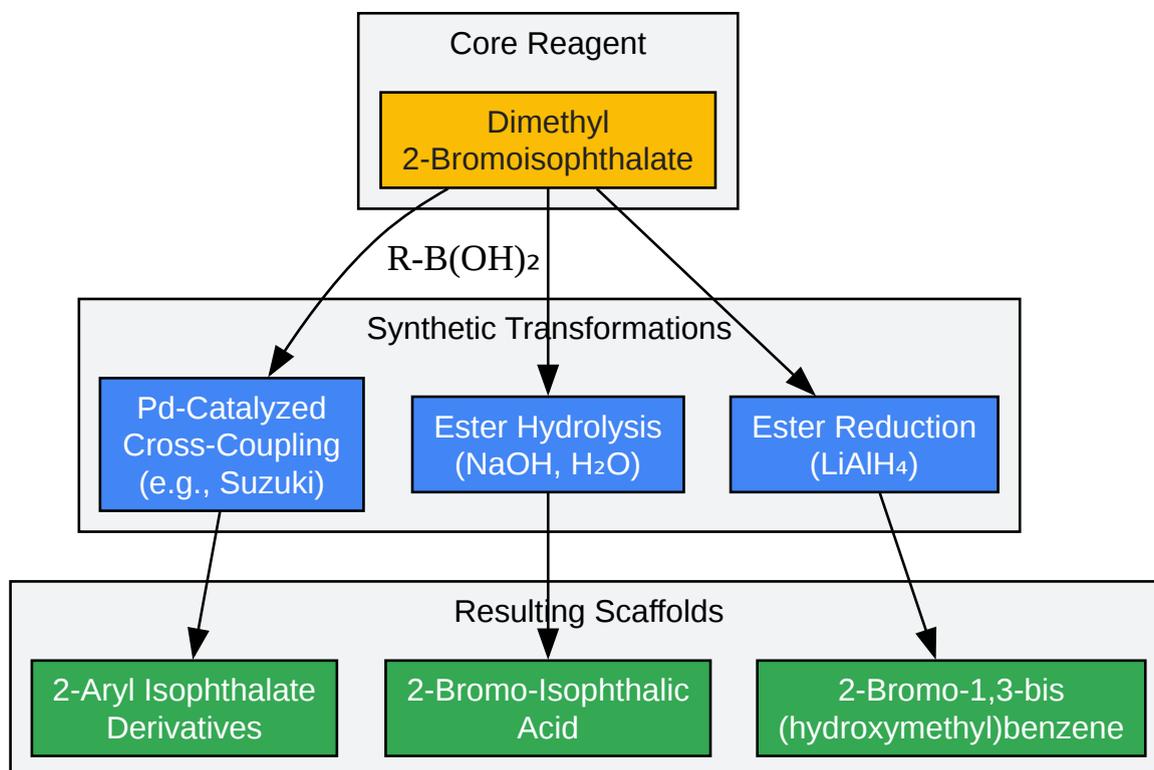
- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromoisophthalic acid (1.0 eq).
- **Reagent Addition:** Add an excess of anhydrous methanol (e.g., 10-20 eq) to act as both solvent and reagent.
- **Catalysis:** Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).
Causality Note: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
- **Heating:** Heat the reaction mixture to reflux and maintain for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

- **Workup:** After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold water.
- **Neutralization:** Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. **Trustworthiness Check:** This step is crucial to remove the sulfuric acid catalyst and any unreacted carboxylic acid, ensuring the purity of the final product.
- **Isolation:** The product, being poorly water-soluble, will precipitate as a solid. Collect the solid by vacuum filtration.
- **Purification:** Wash the collected solid with cold water and dry under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.

Core Reactivity: A Platform for Complexity

The synthetic utility of this molecule stems from the ability to selectively transform the C-Br bond, leaving the ester groups intact for later manipulation.

- **Palladium-Catalyzed Cross-Coupling:** The aryl bromide is a prime substrate for reactions like Suzuki, Stille, Heck, and Sonogashira coupling. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position, a cornerstone of modern medicinal chemistry and materials science.
 - **Field Insight:** The significant steric hindrance from the two flanking ester groups presents a mechanistic challenge. This is not a trivial substrate. Successful coupling often requires the use of specialized catalyst systems. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or Buchwald-type ligands) are often necessary to promote the difficult oxidative addition step of Pd(0) into the sterically encumbered C-Br bond and to prevent catalyst decomposition.
- **Ester Group Manipulation:** The two methyl ester groups can be readily hydrolyzed under basic (e.g., NaOH, KOH) or acidic conditions to regenerate the diacid. They can also be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding diol.



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Caption: Key reactivity pathways of **Dimethyl 2-bromoisophthalate**.

Safety and Handling

Dimethyl 2-bromoisophthalate is an irritant and requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.

Table 3: GHS Hazard Information

Hazard Class	GHS Code	Description	Source(s)
Skin Corrosion/Irritation	H315	Causes skin irritation	[6]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[6]
STOT - Single Exposure	H335	May cause respiratory irritation	[6]
Signal Word	Warning		

| Pictogram | GHS07 (Exclamation Mark) | | |

Recommended Handling Procedures:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
- Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[7]
- Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Prevent dust formation during transfer.[8]
- Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [8]
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[8]
 - Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8]
 - Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[8]

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